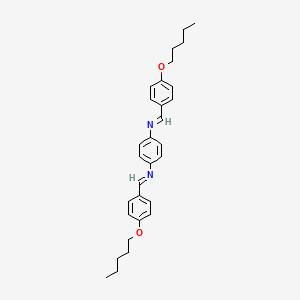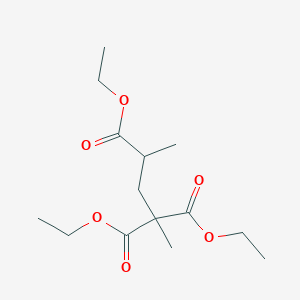
N,N'-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine is an organic compound known for its unique chemical structure and properties It is a derivative of phenylenediamine, featuring two pentyloxybenzylidene groups attached to the nitrogen atoms of the phenylenediamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine typically involves the condensation reaction between 4-pentyloxybenzaldehyde and 1,4-phenylenediamine. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, resulting in the desired compound.
Industrial Production Methods
While specific industrial production methods for N,N’-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Corresponding amine and aldehyde.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
N,N’-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of N,N’-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine depends on its application. In biological systems, it may interact with cellular components, disrupting normal cellular functions. The compound’s structure allows it to bind to specific molecular targets, potentially inhibiting enzymes or interfering with DNA replication. In materials science, its electronic properties are exploited to enhance the performance of organic electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(salicylidene)-1,4-phenylenediamine: Another Schiff base derivative with similar coordination chemistry applications.
N,N’-Bis(4-methoxybenzylidene)-1,4-phenylenediamine: Similar structure but with methoxy groups instead of pentyloxy groups.
Uniqueness
N,N’-Bis(4-pentyloxybenzylidene)-1,4-phenylenediamine is unique due to the presence of pentyloxy groups, which can influence its solubility, reactivity, and electronic properties. These characteristics make it particularly suitable for specific applications in materials science and biological research.
Propriétés
Numéro CAS |
24678-99-7 |
|---|---|
Formule moléculaire |
C30H36N2O2 |
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
1-(4-pentoxyphenyl)-N-[4-[(4-pentoxyphenyl)methylideneamino]phenyl]methanimine |
InChI |
InChI=1S/C30H36N2O2/c1-3-5-7-21-33-29-17-9-25(10-18-29)23-31-27-13-15-28(16-14-27)32-24-26-11-19-30(20-12-26)34-22-8-6-4-2/h9-20,23-24H,3-8,21-22H2,1-2H3 |
Clé InChI |
RYUJOFVIJPUISY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)N=CC3=CC=C(C=C3)OCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dimethyl-2-oxo-1-[(2-thienylmethylene)amino]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B11963958.png)

![Phosphonic acid, [1-(benzoylamino)-2,2-dichloroethenyl]-, diethyl ester](/img/structure/B11963968.png)


![5-(2-methylphenyl)-4-{[(E)-(4-propoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11963986.png)
![2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]thio}-N-phenylacetamide](/img/structure/B11963989.png)

![2-(4-benzyl-1-piperazinyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}acetohydrazide](/img/structure/B11964013.png)
![5-cyclohexyl-4-{[(1E,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11964014.png)
![N-(1-{[(4-bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2-chloroacetamide](/img/structure/B11964015.png)

![(5Z)-3-butyl-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964025.png)
